molecular formula C15H14ClFN4O2 B2789128 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide CAS No. 2034300-46-2

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2789128
CAS No.: 2034300-46-2
M. Wt: 336.75
InChI Key: CXLYFJRESPCSFY-UHFFFAOYSA-N
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Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide (CAS# 2034300-46-2) is a chemical compound with the molecular formula C 15 H 14 ClFN 4 O 2 and a molecular weight of 336.75 . This pyrrolidine-carboxamide derivative features a 5-chloropyrimidinyl group and is supplied for research purposes as a high-purity solid. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of G-protein coupled receptors (GPCRs). Its structural framework, incorporating a pyrimidine ring, is characteristic of a class of molecules investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1) . Allosteric modulators bind to a site distinct from the orthosteric site of a receptor, offering potential for greater subtype selectivity and a "ceiling effect" that can fine-tune endogenous signaling without completely blocking it . Researchers are exploring such CB1 allosteric modulators as potential new lead compounds for developing therapeutics for conditions like obesity, as they have demonstrated anorectic effects in preclinical studies without the severe psychiatric side effects associated with previous orthosteric CB1 antagonists . The presence of the electron-deficient pyrimidine ring in its structure also provides versatile synthetic handles for further chemical functionalization, making it a valuable intermediate for generating structural analogues in structure-activity relationship (SAR) studies . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-10-7-18-14(19-8-10)23-13-5-6-21(9-13)15(22)20-12-3-1-11(17)2-4-12/h1-4,7-8,13H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLYFJRESPCSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide is C16H15ClFN3O2C_{16}H_{15}ClFN_3O_2, with a molecular weight of approximately 335.76 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. Research indicates that the incorporation of a pyrrolidine ring enhances the binding affinity to specific targets involved in cancer progression, such as the CXCR4 receptor, which plays a crucial role in tumor metastasis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrrolidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies suggest that compounds with similar functionalities exhibit potent COX-2 inhibition, making them potential candidates for treating inflammatory diseases .

Antimicrobial Properties

Pyrrolidine derivatives are also recognized for their antimicrobial activities. This compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to effective bactericidal effects. Studies have demonstrated that related pyrrolidine compounds possess significant activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Study Findings
Huang et al., 2015Identified pyrrolidine derivatives with strong antibacterial activity against various strains.
Jan et al., 2020Demonstrated anti-inflammatory effects through COX inhibition assays with IC50 values comparable to established drugs like celecoxib.
Poyraz et al., 2018Reported enhanced activity against resistant bacterial strains, highlighting the potential of pyrrolidine-based compounds in overcoming antibiotic resistance.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

  • Pyrrolidine Ring : Essential for biological activity; modifications can enhance potency.
  • Chloropyrimidine Moiety : Contributes to interactions with biological targets and improves solubility.
  • Fluorophenyl Group : Enhances lipophilicity and can influence the pharmacokinetic profile.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity
3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide Pyrrolidine-carboxamide 5-Chloropyrimidin-2-yloxy, 4-fluorophenyl ~337.75 Kinase inhibition (hypothesized)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-carboxamide 5-Isopropyl-1,3,4-thiadiazol-2-yl, 4-fluorophenyl, 5-oxo group ~392.44 Unspecified (thiadiazole-linked activity)
N-[4-[(2-Amino-4-pyridinyl)oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxamide Tetrahydropyrimidinedione 2-Amino-4-pyridinyloxy, 3-fluorophenyl, 4-fluorophenyl, dioxo groups ~484.40 c-MET/AXL kinase inhibition (explicit)

Key Differences and Implications

Heterocyclic Systems: The target compound’s 5-chloropyrimidinyloxy group contrasts with the 1,3,4-thiadiazole in ’s analog. Thiadiazoles are sulfur-containing heterocycles known for antimicrobial or anti-inflammatory activity, whereas pyrimidines are more commonly associated with kinase or enzyme inhibition . ’s compound features a tetrahydropyrimidinedione core, which introduces two keto groups. This rigid, planar structure may enhance binding to kinase ATP pockets compared to the flexible pyrrolidine in the target compound .

In contrast, the 5-isopropyl group in ’s analog adds steric bulk, possibly reducing off-target binding but limiting solubility . ’s 2-amino-4-pyridinyloxy group introduces a basic amine and an additional aromatic ring, which could improve solubility and π-π stacking interactions in hydrophobic kinase domains .

Biological Targeting :

  • The target compound’s lack of explicit target data (in provided evidence) suggests it may be a preclinical candidate, whereas ’s compound is explicitly designed for c-MET/AXL inhibition , critical in cancer metastasis and resistance .

Research Findings and Trends

  • Metabolic Stability: Fluorine and chlorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
  • Selectivity Challenges: The pyrrolidine-carboxamide scaffold is structurally promiscuous; minor substituent changes (e.g., thiadiazole vs. pyrimidine) can dramatically alter target specificity .
  • Therapeutic Potential: ’s compound highlights the trend of combining multiple fluorinated aryl groups and heterocycles to optimize kinase inhibitor profiles .

Q & A

Q. Critical Reaction Conditions :

  • Solvents : Anhydrous acetonitrile or DMF for moisture-sensitive steps .
  • Catalysts/Bases : Triethylamine for deprotonation and triphosgene for carbamate formation .
  • Temperature : Controlled heating (e.g., 50–80°C) to optimize yields while minimizing side reactions .

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclization1,4-Diketone, NH₃/MeOH, 60°C7592%
CouplingEDC, HOBt, DMF, RT6889%

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; pyrrolidine carbons at δ 45–55 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrimidine and pyrrolidine rings) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 391.0821 for C₁₆H₁₅ClFN₃O₂) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (IC₅₀ determination) .
  • Binding Studies : Surface Plasmon Resonance (SPR) to assess affinity for target receptors .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize activity?

Methodological Answer:

  • Substituent Variation : Systematically modify substituents (e.g., replace 5-chloro with bromo or methyl on pyrimidine) and compare bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., fluorophenyl’s role in hydrophobic interactions) using Schrödinger Suite .

Q. Table 2: SAR Trends in Analogues

SubstituentTarget Affinity (nM)Solubility (µg/mL)
5-Cl (Parent)12015
5-Br9512
5-CH₃25025

Advanced: How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Replication : Repeat under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Confirm using alternative methods (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Compare with structurally related compounds to identify assay-specific artifacts .

Advanced: What experimental strategies are effective for studying metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., P450-Glo™) to identify metabolic liabilities .
  • Stable Isotope Tracing : Label the pyrrolidine ring with ¹³C to track metabolic pathways .

Advanced: How can environmental degradation pathways be investigated?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation products via GC-MS .
  • Hydrolysis Profiling : Test stability at varying pH (1–13) to identify labile bonds (e.g., carboxamide cleavage) .
  • Ecotoxicology Models : Use Daphnia magna or algae growth inhibition assays to assess ecological impact .

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